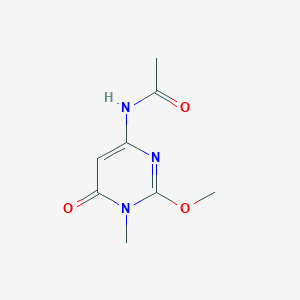![molecular formula C10H8O4 B303393 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303393.png)
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione, also known as dimethyldihydropyrenequinone (DMDPQ), is a synthetic organic compound that has gained significant attention in the field of chemistry and biology due to its unique chemical structure and potential applications. DMDPQ is a bicyclic molecule that contains a fused ring system with two methoxy groups and two carbonyl groups. In
作用機序
The mechanism of action of DMDPQ is not fully understood, but it is believed to involve the interaction of the carbonyl groups with biological molecules such as proteins and nucleic acids. This interaction may lead to changes in the conformation and function of these molecules, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
DMDPQ has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMDPQ can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. DMDPQ has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of DMDPQ is its ease of synthesis and purification. This makes it a readily available compound for use in lab experiments. However, one limitation of DMDPQ is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several potential future directions for research on DMDPQ. One area of interest is the development of new synthetic methods for DMDPQ that can improve yields and purity. Another area of interest is the exploration of DMDPQ's potential applications in the field of medicine, particularly in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of DMDPQ and its downstream effects on cellular processes.
合成法
The synthesis of DMDPQ involves the reaction of 2,5-dimethoxybenzaldehyde with maleic anhydride in the presence of a Lewis acid catalyst. The resulting product is then treated with potassium hydroxide to form DMDPQ. This method has been optimized to produce high yields of DMDPQ with high purity.
科学的研究の応用
DMDPQ has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DMDPQ is in the field of organic electronics. DMDPQ has been shown to have excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as solar cells, field-effect transistors, and light-emitting diodes.
特性
製品名 |
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione |
|---|---|
分子式 |
C10H8O4 |
分子量 |
192.17 g/mol |
IUPAC名 |
2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione |
InChI |
InChI=1S/C10H8O4/c1-13-5-3-4-6(14-2)8-7(5)9(11)10(8)12/h3-4H,1-2H3 |
InChIキー |
QCWVOKJQWOQRCR-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)OC)C(=O)C2=O |
正規SMILES |
COC1=C2C(=C(C=C1)OC)C(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)




![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)

